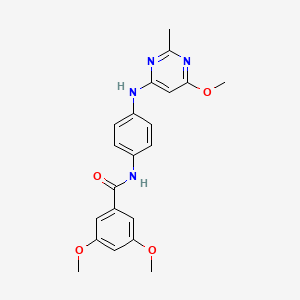
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as DM-235, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields of research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.
Starting Materials
3,5-dimethoxybenzoic acid, 4-aminobenzamide, 6-methoxy-2-methylpyrimidine, ethyl chloroformate, triethylamine, N,N-dimethylformamide, sodium hydride, palladium on carbon, hydrogen gas, acetic acid, sodium hydroxide, chloroform, methanol, diethyl ethe
Reaction
Step 1: Synthesis of 3,5-dimethoxy-N-(4-aminophenyl)benzamide, 3,5-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamide in the presence of triethylamine and N,N-dimethylformamide to form 3,5-dimethoxy-N-(4-aminophenyl)benzamide., Step 2: Synthesis of 6-methoxy-2-methylpyrimidin-4-amine, 6-methoxy-2-methylpyrimidine is reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. This is then reacted with sodium hydride in the presence of N,N-dimethylformamide to form 6-methoxy-2-methylpyrimidin-4-amine., Step 3: Synthesis of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, 3,5-dimethoxy-N-(4-aminophenyl)benzamide and 6-methoxy-2-methylpyrimidin-4-amine are coupled in the presence of palladium on carbon and hydrogen gas to form 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide., Step 4: Purification of the final product, The crude product is purified by recrystallization from a mixture of chloroform and methanol or by column chromatography using a mixture of chloroform and diethyl ether as the eluent.
Mécanisme D'action
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exerts its pharmacological effects by binding to and inhibiting the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide inhibits the phosphorylation of Akt and mTOR, which leads to the downregulation of downstream targets such as p70S6K and 4EBP1, resulting in the inhibition of protein synthesis and cell growth.
Effets Biochimiques Et Physiologiques
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-oxidant activities. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide for lab experiments is its potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, one of the limitations of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway based on the structure of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide. Another area of research is the investigation of the potential applications of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new formulations of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide with improved solubility and bioavailability could also be an area of future research.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is cancer treatment. Studies have shown that 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13-22-19(12-20(23-13)29-4)24-15-5-7-16(8-6-15)25-21(26)14-9-17(27-2)11-18(10-14)28-3/h5-12H,1-4H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCWHWXPOVQQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

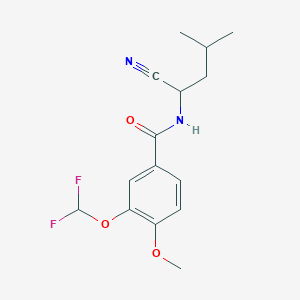
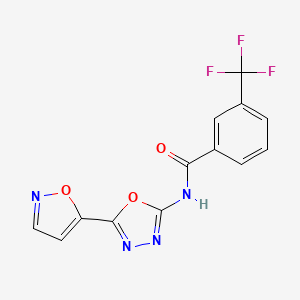
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)
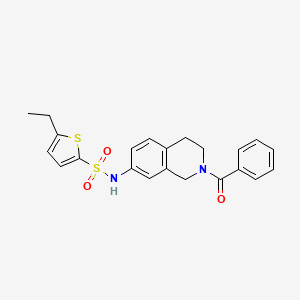
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
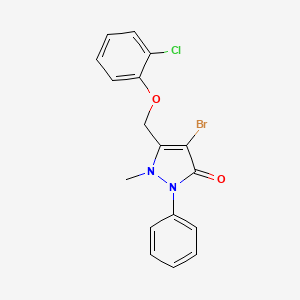
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
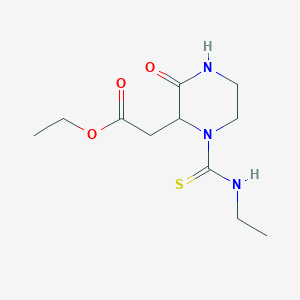
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
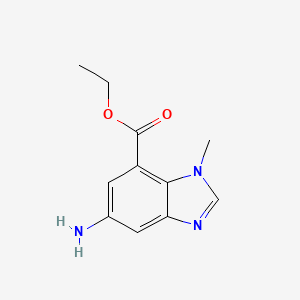
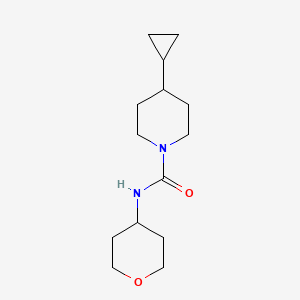
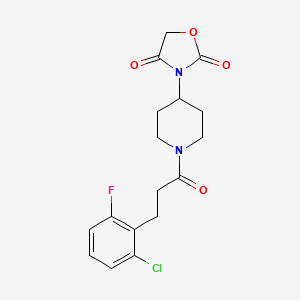
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)